1-(4-Bromophenyl)-2-methylpropane-1,2-diol
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Overview
Description
1-(4-Bromophenyl)-2-methylpropane-1,2-diol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propane backbone with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylpropane-1,2-diol typically involves the bromination of a suitable precursor followed by the introduction of hydroxyl groups. One common method involves the bromination of 4-bromophenylacetone, followed by a reduction step to introduce the hydroxyl groups. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reduction can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and advanced purification techniques such as recrystallization or chromatography are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-2-methylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alkanes or alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KCN in ethanol.
Major Products:
Oxidation: Formation of 4-bromophenylacetone or 4-bromobenzoic acid.
Reduction: Formation of 1-(4-bromophenyl)-2-methylpropanol.
Substitution: Formation of 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol or 1-(4-cyanophenyl)-2-methylpropane-1,2-diol.
Scientific Research Applications
1-(4-Bromophenyl)-2-methylpropane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-methylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its potential antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-methylpropane-1,2-diol can be compared with other similar compounds such as:
4-Bromophenylacetone: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol: Contains a methoxy group instead of a bromine atom, which can alter its reactivity and biological activity.
1-(4-Cyanophenyl)-2-methylpropane-1,2-diol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-methylpropane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLSWXJYLGULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Br)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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